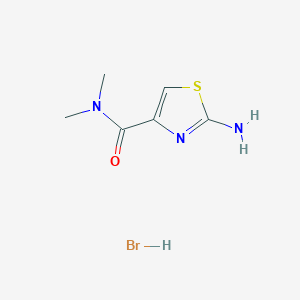![molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5](/img/structure/B2369502.png)
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.2 g/mol . This compound is known for its unique structure, which includes a piperidine ring with two keto groups and a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
The mode of action of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]pentanoic acid: Contains a pentanoic acid moiety.
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]hexanoic acid: Features a hexanoic acid moiety.
Uniqueness
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWPBONCVUKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)




![2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2369429.png)
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)





![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)
